Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate
Description
Properties
Molecular Formula |
C9H14O5 |
|---|---|
Molecular Weight |
202.20 g/mol |
IUPAC Name |
methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate |
InChI |
InChI=1S/C9H14O5/c1-11-6-5-13-4-3-9(6)7(14-9)8(10)12-2/h6-7H,3-5H2,1-2H3 |
InChI Key |
YJQIKEXYTHABDL-UHFFFAOYSA-N |
Canonical SMILES |
COC1COCCC12C(O2)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Radical-Induced Spirocyclization
Based on the literature, a common approach involves generating alkoxyl radicals from N-alkoxyphthalimide derivatives, which then undergo intramolecular radical addition to form the spirocyclic core. This method allows for stereocontrol and functional group tolerance.
- Prepare N-alkoxyphthalimide precursor from suitable alcohols
- Generate radicals using tributyltin hydride at reflux in toluene
- Radical addition to form the spirocyclic framework
- Subsequent functionalization to introduce the methoxy and ester groups
Stereoselective Synthesis via Chiral Pool Precursors
Using chiral starting materials such as glucose derivatives ensures stereochemical fidelity. The key steps involve selective oxidation, reduction, and cyclization to achieve the desired configuration.
Reaction Scheme Overview
| Step | Reaction Type | Reagents / Conditions | Purpose |
|---|---|---|---|
| 1 | Radical initiation | n-Bu₃SnH, AIBN, reflux | Generate alkoxyl radicals |
| 2 | Radical cyclization | Intramolecular addition | Form spirocyclic core |
| 3 | Methylation | CH₃I, K₂CO₃, acetone | Introduce methoxy group |
| 4 | Esterification | Methyl alcohol, acid catalyst | Attach carboxylate ester |
In-Depth Research Findings and Data Tables
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of ethers or esters.
Scientific Research Applications
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate involves its interaction with specific molecular targets. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The compound’s closest analogs differ in substituent type, ester groups, and spiro ring composition. Key examples include:
Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS 1695047-38-1)
- Molecular formula : C₁₀H₁₆O₄
- Molecular weight : 200.23 g/mol
- Key differences: Replaces the 4-methoxy group with a methyl group, reducing polarity and molecular weight. Limited availability (currently out of stock) .
Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate (CAS 1544375-49-6)
- Molecular formula : C₁₁H₁₈O₄
- Molecular weight : 214.26 g/mol
- Key differences: Ethyl ester (vs. methyl) enhances lipophilicity.
Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate (CAS 1692434-03-9)
- Molecular formula : C₁₀H₁₅ClO₃
- Molecular weight : 218.68 g/mol
- Key differences : Chlorine substituent at position 2 and a single oxygen atom in the spiro ring (1-oxa vs. 1,6-dioxa). The chloro group increases molecular weight and may confer electrophilic reactivity .
(2R,3R)-Ethyl 5,5-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate
- Key differences : Stereospecific (R,R) configuration and ethyl ester. The 5,5-dimethyl groups create a rigid spiro system, which could influence crystallinity or biological interactions .
Comparative Analysis Table
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Substituents/Modifications | Notable Features |
|---|---|---|---|---|---|
| Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate | 1869269-88-4 | C₉H₁₄O₅ | 202.20 | 4-methoxy, methyl ester | High oxygen content, polar substituent |
| Methyl 2,4-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | 1695047-38-1 | C₁₀H₁₆O₄ | 200.23 | 2,4-dimethyl, methyl ester | Lower polarity, discontinued availability |
| Ethyl 5,7-dimethyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | 1544375-49-6 | C₁₁H₁₈O₄ | 214.26 | 5,7-dimethyl, ethyl ester | Increased lipophilicity |
| Methyl 2-chloro-4-methyl-1-oxaspiro[2.5]octane-2-carboxylate | 1692434-03-9 | C₁₀H₁₅ClO₃ | 218.68 | 2-chloro, 4-methyl, 1-oxa ring | Electrophilic potential |
| Methyl 2-methyl-1,6-dioxaspiro[2.5]octane-2-carboxylate | 1517946-89-2 | C₉H₁₄O₄ | 186.21 | 2-methyl, methyl ester | Simplest analog, discontinued production |
Biological Activity
Methyl 4-methoxy-1,6-dioxaspiro[2.5]octane-2-carboxylate is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its antioxidant, antimicrobial, and anticancer properties.
Antioxidant Activity
Antioxidant activity is critical in preventing oxidative stress-related diseases. Studies have shown that various compounds with similar structures exhibit significant antioxidant properties.
Research Findings
A study utilizing different extraction methods reported that compounds similar to this compound demonstrated varying degrees of antioxidant activity when tested using DPPH and ABTS assays. The results indicated that the antioxidant activity is influenced by the extraction method and conditions used .
| Extraction Method | DPPH IC (µg/mL) | ABTS IC (µg/mL) |
|---|---|---|
| Soxhlet | 28.08 | 2402.95 |
| Hydrodistillation | 25.32 | Higher values observed |
Antimicrobial Activity
The antimicrobial properties of this compound have been explored in various studies.
Case Studies
Research has highlighted that compounds with dioxaspiro structures exhibit notable antimicrobial activities against a range of pathogens. For instance, a series of tests indicated that derivatives of this compound showed effective inhibition against Gram-positive and Gram-negative bacteria .
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 50 µg/mL |
| Escherichia coli | 75 µg/mL |
| Salmonella typhimurium | 100 µg/mL |
Anticancer Activity
Emerging research suggests that this compound may possess anticancer properties.
The compound is believed to exert its effects through the modulation of signaling pathways involved in cell proliferation and apoptosis. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating caspases and altering mitochondrial membrane potential .
Q & A
Q. Optimization Strategies :
- Temperature Control : Lower temperatures (0–5°C) minimize side reactions during cyclization.
- Catalyst Screening : Lewis acids (e.g., ZnCl₂) improve regioselectivity in spiro-ring formation .
- Purification : Chromatography or recrystallization from ethanol/water mixtures enhances purity .
Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?
Basic Research Question
A combination of methods is required for unambiguous characterization:
- NMR Spectroscopy :
- X-ray Crystallography : SHELX software (SHELXL/SHELXS) is widely used for structure refinement. For example, spirocyclic compounds with similar complexity have been resolved at 0.8–1.0 Å resolution .
- Mass Spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+Na]⁺ ion) .
How can computational methods like DFT be applied to study its conformational stability and reactivity?
Advanced Research Question
Density Functional Theory (DFT) calculations provide insights into:
- Conformational Analysis : Compare energy-minimized structures (e.g., Gaussian 09 with B3LYP/6-31G* basis set) to X-ray data to identify dominant conformers .
- Reactivity Prediction : Fukui indices and frontier molecular orbital (FMO) analysis predict electrophilic/nucleophilic sites. For example, the spirocyclic oxygen may act as a hydrogen-bond acceptor .
- Transition-State Modeling : Simulate reaction pathways (e.g., ester hydrolysis) using IRC (Intrinsic Reaction Coordinate) calculations .
How can researchers resolve contradictions between spectral data and crystallographic findings?
Advanced Research Question
Discrepancies often arise from dynamic effects (e.g., fluxionality in solution vs. static solid-state structures):
- Dynamic NMR : Variable-temperature NMR detects conformational exchange in solution (e.g., ring puckering) .
- Twinned Crystallography : Use SHELXL’s TWIN/BASF commands to refine twinned crystals, which are common in spiro compounds .
- Complementary Techniques : Pair XRD with solid-state NMR to validate hydrogen-bonding networks .
What strategies are used to determine the stereochemistry of this compound?
Advanced Research Question
- X-ray Anomalous Dispersion : Assign absolute configuration using Cu-Kα radiation and Flack parameters .
- Chiral HPLC : Separate enantiomers using a Chiralpak AD-H column (hexane/isopropanol mobile phase) .
- Comparative Analysis : Compare experimental optical rotation with DFT-calculated values (e.g., ORD spectra) .
How can researchers design experiments to study its potential biological activity or mechanism of action?
Advanced Research Question
- Target Identification : Docking studies (AutoDock Vina) against proteins with spirocyclic-binding pockets (e.g., spliceosome modulators) .
- In Vitro Assays : Test cytotoxicity (MTT assay) and enzyme inhibition (e.g., cytochrome P450 isoforms) using liver microsomes .
- Isotopic Labeling : Radiosynthesis (e.g., ¹⁴C-labeled ester group) to track metabolic pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
